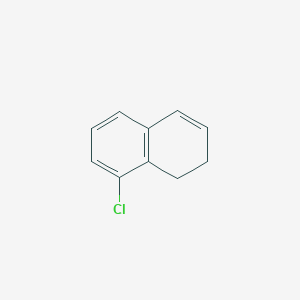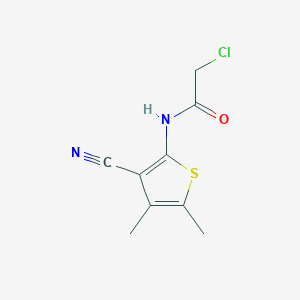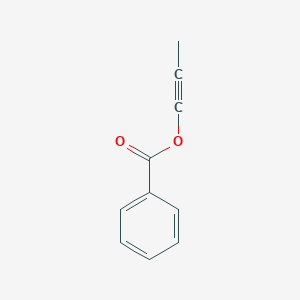
Propynyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propynyl benzoate is an organic compound that belongs to the class of benzoates. It is a white crystalline powder that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
Propynyl benzoate acts as a nucleophile in organic reactions due to the presence of a triple bond between the carbon and the oxygen atoms. It can react with various electrophilic reagents, such as alkyl halides, to form new organic compounds. This compound can also undergo addition reactions with unsaturated compounds, such as alkenes and alkynes.
Biochemical and Physiological Effects:
This compound has been shown to have antimicrobial and antifungal properties. It has also been shown to have antioxidant properties and can scavenge free radicals in the body. This compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Propynyl benzoate is a versatile compound that can be used in a wide range of scientific research applications. It is relatively easy to synthesize and can be purified using standard chromatography techniques. However, this compound can be sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
Propynyl benzoate has great potential for future research in the fields of organic synthesis, coordination chemistry, and medicinal chemistry. It can be used as a building block for the synthesis of new organic compounds with unique properties. This compound can also be studied for its potential use as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and biological effects of this compound.
Méthodes De Synthèse
Propynyl benzoate can be synthesized by reacting benzoic acid with propargyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
Propynyl benzoate has been widely used in scientific research due to its unique chemical properties. It has been used as a precursor for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
112270-91-4 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
prop-1-ynyl benzoate |
InChI |
InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,1H3 |
Clé InChI |
YGTXEOIHUWEJAR-UHFFFAOYSA-N |
SMILES |
CC#COC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC#COC(=O)C1=CC=CC=C1 |
Autres numéros CAS |
112270-91-4 |
Synonymes |
propynyl benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



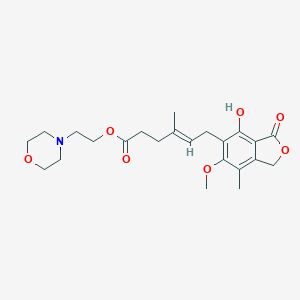
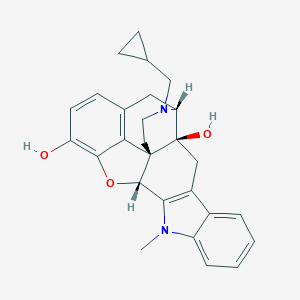
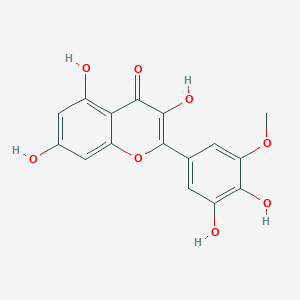
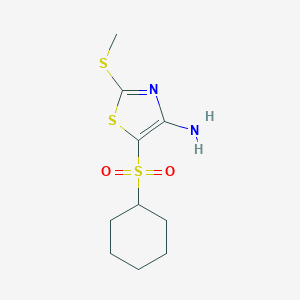
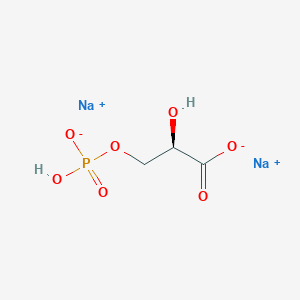
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
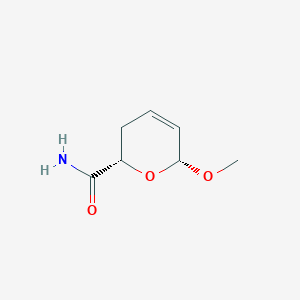
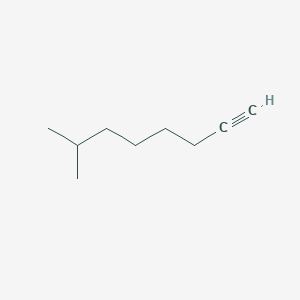
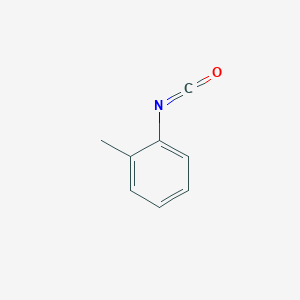
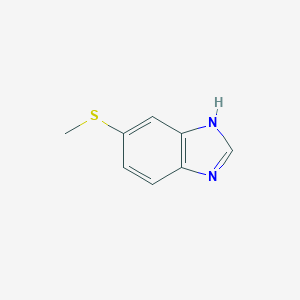
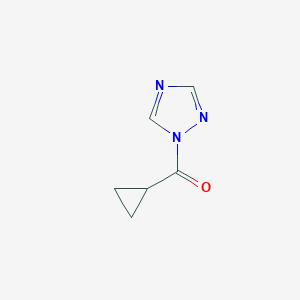
![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)
